molecular formula C19H32ClNO B12784204 Substanz NR. 336 [German] CAS No. 102433-86-3

Substanz NR. 336 [German]

Cat. No.: B12784204
CAS No.: 102433-86-3
M. Wt: 325.9 g/mol
InChI Key: UMKSDBOIGVOQNQ-UHFFFAOYSA-N
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Description

Substanz NR. 336: , also known as methyltrioctylammonium chloride, is a quaternary ammonium salt. It is commonly used as a phase transfer catalyst and metal extraction reagent. This compound is a colorless viscous liquid with a chemical formula of C25H54ClN and a molar mass of 404.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Substanz NR. 336 is synthesized through the quaternization of trioctylamine with methyl chloride. The reaction typically occurs in an organic solvent such as toluene or chloroform under reflux conditions. The product is then purified by washing with water and drying over anhydrous sodium sulfate .

Industrial Production Methods: : Industrially, Substanz NR. 336 is produced in large-scale reactors where trioctylamine and methyl chloride are reacted under controlled conditions. The reaction mixture is continuously stirred and maintained at a specific temperature to ensure complete conversion. The final product is then separated and purified using distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: : Substanz NR. 336 undergoes various chemical reactions, including:

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields .

Major Products Formed: : The major products formed from these reactions include various substituted ammonium salts, oxides, and reduced compounds .

Scientific Research Applications

Chemistry: : Substanz NR. 336 is widely used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield .

Biology: : In biological research, it is used for the extraction and purification of biomolecules. Its ability to form stable complexes with various ions makes it useful in separating and analyzing biological samples .

Medicine: : Substanz NR. 336 is used in the formulation of certain pharmaceuticals where it acts as a stabilizing agent. It helps in maintaining the stability and efficacy of the active ingredients .

Industry: : In industrial applications, it is used for the extraction of metals from ores and waste streams. It is also used in wastewater treatment to remove heavy metals and other contaminants .

Mechanism of Action

Mechanism of Action: : Substanz NR. 336 exerts its effects by acting as a phase transfer catalyst. It facilitates the transfer of ions and molecules between different phases, thereby enhancing the reaction rate. It forms stable complexes with various ions, which are then transferred to the desired phase for further reaction .

Molecular Targets and Pathways: : The primary molecular targets of Substanz NR. 336 are ions and polar molecules. It interacts with these targets through ionic and hydrogen bonding interactions, facilitating their transfer between phases .

Comparison with Similar Compounds

Comparison with Other Similar Compounds: : Substanz NR. 336 is similar to other quaternary ammonium salts such as methyltricaprylylammonium chloride and tricaprylmethylammonium chloride. it is unique in its ability to form stable complexes with a wide range of ions and its high efficiency as a phase transfer catalyst .

List of Similar Compounds

Properties

CAS No.

102433-86-3

Molecular Formula

C19H32ClNO

Molecular Weight

325.9 g/mol

IUPAC Name

2-[cyclohexyl(phenyl)methoxy]-N,N-diethylethanamine;hydrochloride

InChI

InChI=1S/C19H31NO.ClH/c1-3-20(4-2)15-16-21-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3;1H

InChI Key

UMKSDBOIGVOQNQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(C1CCCCC1)C2=CC=CC=C2.Cl

Origin of Product

United States

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